molecular formula C16H14N4O4 B2457992 (E)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 1904619-72-2

(E)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide

Cat. No. B2457992
CAS RN: 1904619-72-2
M. Wt: 326.312
InChI Key: FJRHDMYJORLEHU-AATRIKPKSA-N
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Description

(E)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H14N4O4 and its molecular weight is 326.312. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound is part of a class of molecules synthesized using microwave-assisted 1,3-dipolar cycloaddition, which is an efficient method for preparing isoxazoline derivatives. These derivatives have shown increased growth in E. coli organisms, indicating potential biological applications, such as in stem cell research (Denton et al., 2021).

Therapeutic Potential

  • Compounds containing oxadiazole or furan rings, similar to the one , have been studied for their broad range of chemical and biological properties. Derivatives of the oxadiazole nucleus, such as 1,3,4-oxadiazoles, have shown various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity. These findings suggest the potential for developing new drugs from this class of compounds (Siwach & Verma, 2020).

Antimicrobial Evaluation

  • A related study on 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activities, particularly against Staphylococcus aureus and Escherichia coli bacteria. This indicates the potential antimicrobial applications of compounds within this chemical class (Jafari et al., 2017).

Application in Material Science

  • In material science, polymeric complexes involving similar compounds have been explored for their spectroscopic properties and potential applications in cancer treatment. For example, a study on supramolecular copper(II) polymeric complexes of a biologically active monomer derived from a similar sulfa drug highlighted the role of such compounds in developing materials with specific biological functions (El-Sonbati et al., 2018).

Synthetic Routes and Applications

  • The synthesis of (E) and (Z) isomers of 3-(5-aryl-1,3,4-oxadiazol-2-yl)acrylic acids, which are structurally related to the compound , has been described, offering insights into the synthetic routes and potential applications of these isomers in various scientific domains (Rozhkov et al., 2015).

properties

IUPAC Name

(E)-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c21-14(6-5-11-2-1-7-22-11)17-9-15-18-16(20-24-15)12-8-13(23-19-12)10-3-4-10/h1-2,5-8,10H,3-4,9H2,(H,17,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRHDMYJORLEHU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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